10H-Quindoline, 10-hydroxy-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Quindoline, 10-hydroxy-, 5-oxide is a chemical compound with the molecular formula C15H10N2O2 It is a derivative of quindoline, characterized by the presence of a hydroxy group at the 10th position and an oxide group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline, 10-hydroxy-, 5-oxide typically involves the Friedlander hetero-annulation reaction. This method is known for its efficiency in producing poly-substituted quinoline derivatives. The reaction involves the base-catalyzed preparation of a Schiff base followed by intramolecular Claisen condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Friedlander reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10H-Quindoline, 10-hydroxy-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxide group.
Substitution: The hydroxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroxyquinoline derivatives.
Scientific Research Applications
10H-Quindoline, 10-hydroxy-, 5-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-Quindoline, 10-hydroxy-, 5-oxide involves its interaction with molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit tyrosine kinase and other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinolone: Known for its antibacterial properties and structural similarity to quinoline.
Indoloquinoline: Another derivative with potential anticancer activity.
Uniqueness: 10H-Quindoline, 10-hydroxy-, 5-oxide stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
80271-01-8 |
---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
10-hydroxy-5-oxidoindolo[3,2-b]quinolin-5-ium |
InChI |
InChI=1S/C15H10N2O2/c18-16-13-8-4-2-6-11(13)15-14(16)9-10-5-1-3-7-12(10)17(15)19/h1-9,18H |
InChI Key |
KUKWFUUXEOHYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=[N+]2[O-])C4=CC=CC=C4N3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.